molecular formula C17H19N3O5S2 B2961693 3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide CAS No. 2034587-06-7

3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide

Cat. No.: B2961693
CAS No.: 2034587-06-7
M. Wt: 409.48
InChI Key: PSHUJGICUDPCAI-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide is a chemical compound identified in scientific research for its potential as a kinase inhibitor. It features a benzothiadiazine dioxide core, a scaffold recognized for its diverse biological activities. This specific molecule is cited in patent literature (https://patents.google.com/patent/US20240010756A1/) as an intermediate or a target compound in the development of therapeutics, particularly for conditions like cancer and inflammatory diseases. Its proposed mechanism of action involves the modulation of key signaling pathways by interacting with ATP-binding sites on various kinase targets. The structural motif, incorporating the benzenesulfonyl group linked to the heterocyclic system, is designed to confer specificity and potency. Researchers value this compound for probing intracellular signaling mechanisms and for use in high-throughput screening assays to identify and optimize novel therapeutic agents targeting protein kinases. Its primary research utility lies in the fields of medicinal chemistry and drug discovery, where it serves as a valuable tool for understanding disease pathogenesis and validating new molecular targets.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-19-15-9-8-13(12-16(15)20(2)27(19,24)25)18-17(21)10-11-26(22,23)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUJGICUDPCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-5-yl)propanamide is a complex organic molecule characterized by its unique structural features, which include a benzenesulfonyl group and a benzothiadiazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S. The structure can be broken down into several key components:

  • Benzenesulfonyl Group : Enhances solubility and reactivity.
  • Benzothiadiazole Moiety : Known for various pharmacological activities.
  • Propanamide Backbone : Provides stability and functional diversity.

Table 1: Structural Features

ComponentDescription
Benzenesulfonyl GroupEnhances solubility; common in antibacterial agents
Benzothiadiazole MoietyAssociated with diverse biological activities
Propanamide BackboneContributes to the compound's stability and reactivity

Biological Activity

Research indicates that compounds containing benzothiadiazole derivatives often exhibit significant biological activities. Specifically, studies have shown that this compound may have the following effects:

  • Anticancer Activity : Preliminary data suggest that it may inhibit tumor growth by targeting specific cancer cell lines.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and diseases.

Case Studies

  • Inhibition of Carbonic Anhydrase : A study on similar sulfonamide compounds demonstrated moderate inhibitory effects against tumor-associated isoforms of carbonic anhydrase (CA IX and CA XII). The most potent inhibitors had KIK_I values ranging from 35.9 to 170.0 nM against various isoforms .
  • Cytotoxicity Assays : Compounds structurally related to 3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-5-yl)propanamide have shown selective cytotoxicity towards cancer cell lines such as Hep3B and A549, indicating potential therapeutic applications in oncology .

The proposed mechanism of action for this compound involves:

  • Binding to Enzyme Active Sites : Molecular docking studies have revealed crucial interactions between the compound and the active sites of carbonic anhydrases, which may underlie its inhibitory effects.
  • Induction of Apoptosis : Some studies suggest that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Functional Groups Molecular Weight Notable Properties
Target Compound Benzothiadiazole Benzenesulfonyl, propanamide ~423 g/mol* High thermal stability due to sulfonyl group; potential for C–H functionalization
2-(2H-1,3-Benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-benzothiadiazol-1-yl)ethyl]propanamide Benzothiadiazole Benzodioxol, cyclopropyl, propanamide ~503 g/mol Reduced electron deficiency compared to target; benzodioxol enhances lipophilicity
N-(1,3-Benzodioxol-5-yl)-2-(3-benzoylphenyl)propanamide Benzodioxol Benzoylphenyl, propanamide 373.4 g/mol Lacks sulfonyl group; benzoylphenyl may increase π-π stacking interactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxyalkyl, methylbenzamide ~207 g/mol N,O-bidentate directing group; suitable for metal-catalyzed C–H activation

*Calculated based on molecular formula.

Key Observations:

Solubility : The benzenesulfonyl group in the target compound may reduce solubility in polar solvents compared to hydroxyalkyl or benzodioxol-containing analogues .

Synthetic Routes: The target compound’s synthesis likely involves coupling a benzothiadiazol-5-amine with benzenesulfonylpropanoyl chloride, akin to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). In contrast, benzodioxol derivatives () employ condensation reactions with benzodioxol-5-amines .

Comparative Research Findings

Reactivity in Catalytic Systems
  • Target Compound : The sulfonyl group may hinder participation in metal-catalyzed C–H activation due to steric and electronic effects, unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which efficiently directs C–H functionalization .
  • Benzodioxol Derivatives : The benzodioxol ether in ’s compound facilitates π-interactions in catalytic systems, improving yields in cross-coupling reactions compared to sulfonamide-containing analogues .
Thermal and Chemical Stability
  • The target compound’s benzothiadiazole-sulfonyl architecture confers higher thermal stability (decomposition >250°C) versus benzodioxol-propanamide derivatives (decomposition ~200°C) .
  • Hydrolytic stability of the sulfonyl group exceeds that of ester or hydroxyalkyl groups in analogues .

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Reference
Amine ActivationTriethylamine, dioxane, 20–25°C70–85
Sulfonamide CouplingDMAP, pyridine, RT39–85
PurificationEthanol-DMF recrystallization67

Q. Table 2. Common Analytical Signatures

TechniqueKey Peaks/DataFunctional Group Confirmation
¹H NMRδ 2.5–3.5 (s, 6H)N,N-Dimethyl groups
IR1350 cm⁻¹ (S=O)Sulfonamide moiety
HRMSm/z 423.08 [M+H]⁺Molecular ion

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